molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile

Cat. No. B2623784
CAS RN: 2034406-61-4
M. Wt: 260.293
InChI Key: ORAHSEVKXVDNDE-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.5]decane” is a chemical compound with the formula C8H14O2 . It is also known by other names such as Cyclohexanone ethylene acetal, Cyclohexanone ethylene ketal, and Spiro[cyclohexane-1,2’-[1,3]dioxolane] .


Synthesis Analysis

While specific synthesis methods for “2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-ol” can be used to synthesize pharmaceutical compounds such as diuretics .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxaspiro[4.5]decane” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[4.5]decane” has a molecular weight of 142.1956 . More detailed physical and chemical properties are not available.

Scientific Research Applications

Safety and Hazards

“1,4-Dioxaspiro[4.5]decan-8-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHSEVKXVDNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile

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